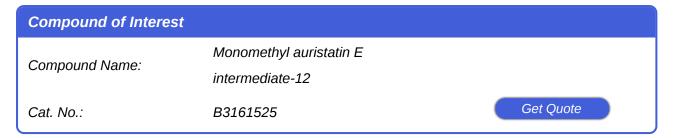


Application Notes and Protocols: Monomethyl Auristatin E Intermediate-12

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1][2] Derived from dolastatins, natural products isolated from the sea hare Dolabella auricularia, MMAE exhibits cytotoxicity up to 1000 times greater than traditional chemotherapeutics like doxorubicin.[2][3][4] Due to its high toxicity, MMAE cannot be administered as a standalone drug.[1][2] Instead, it is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1] [3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[3]

The synthesis of MMAE is a multi-step process involving the coupling of various amino acid and peptide fragments. "Monomethyl auristatin E intermediate-12" is a key reagent in the synthesis of the final MMAE molecule.[5] This document provides detailed protocols and application notes for the safe handling and effective use of this intermediate in the laboratory.

Product Information and Storage

Proper storage and handling of auristatin intermediates are critical to maintain their chemical integrity and ensure the quality and efficacy of the final product.[6]



Parameter	Specification
Product Name	Monomethyl auristatin E intermediate-12
Intended Use	Intermediate for the synthesis of Monomethyl auristatin E (MMAE)[5]
Appearance	White to off-white solid
Solubility	Soluble in DMSO (up to 20 mM) and other organic solvents such as DMF[4][7]
Storage Conditions	Store at -20°C, desiccated, and protected from light.[8]
Stability	Stable for at least 18 months under recommended storage conditions. Avoid repeated freeze-thaw cycles.[9]

Safety and Handling Precautions

Monomethyl auristatin E and its intermediates are potent cytotoxic compounds and must be handled with extreme caution in a controlled laboratory environment.[8][10]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]
- Ventilation: All handling of the powdered form should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to prevent inhalation of dust or aerosols.[8][10]
- Spill Management: In case of a spill, follow established laboratory protocols for cleaning up cytotoxic compounds. Absorb solutions with an inert material and decontaminate surfaces with an appropriate solvent like alcohol.[8]
- Waste Disposal: All contaminated materials should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][10]
- Emergency Procedures:



- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[11]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
- Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[11]

Experimental Protocols

The primary application of **Monomethyl auristatin E intermediate-12** is as a precursor in the synthesis of MMAE. The following protocol outlines a representative peptide coupling reaction to elongate the peptide chain.

Protocol: Peptide Coupling of Intermediate-12

This protocol describes the coupling of "Intermediate-12" with another peptide fragment to proceed with the synthesis of the full-length MMAE.

Materials:

- Monomethyl auristatin E intermediate-12
- Peptide fragment for coupling (with a free carboxylic acid)
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine[7]
- Anhydrous solvent: DMF (N,N-Dimethylformamide)
- Quenching solution: Saturated aqueous sodium bicarbonate



- Extraction solvent: Ethyl acetate
- · Drying agent: Anhydrous sodium sulfate
- HPLC grade solvents for purification (e.g., acetonitrile, water, TFA)

Equipment:

- · Round-bottom flask
- Magnetic stirrer
- · Nitrogen or Argon gas inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the peptide fragment with a free carboxylic acid (1.0 eq.) in anhydrous DMF.
- Activation: Add HATU (1.1 eq.) and HOBt (1.0 eq.) to the solution.[7] Stir for 10 minutes at room temperature to activate the carboxylic acid.
- Addition of Intermediate: Dissolve **Monomethyl auristatin E intermediate-12** (1.2 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
- Base Addition: Add DIPEA (2.0 eq.) dropwise to the reaction mixture.
- Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
- Workup:

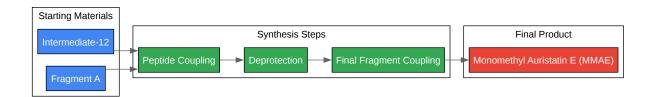


- Quench the reaction by adding saturated aqueous sodium bicarbonate.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by reverse-phase HPLC to obtain the desired coupled peptide.[7]
- Characterization: Confirm the identity and purity of the product using LC-MS and NMR.

Data Presentation: Expected Outcomes

Parameter	Expected Result
Reaction Time	2-4 hours
Crude Yield	>80%
Purity (Post-HPLC)	>95%
Confirmation	Mass spectrometry and NMR consistent with the expected product structure

Diagrams and Workflows Synthetic Workflow for MMAE

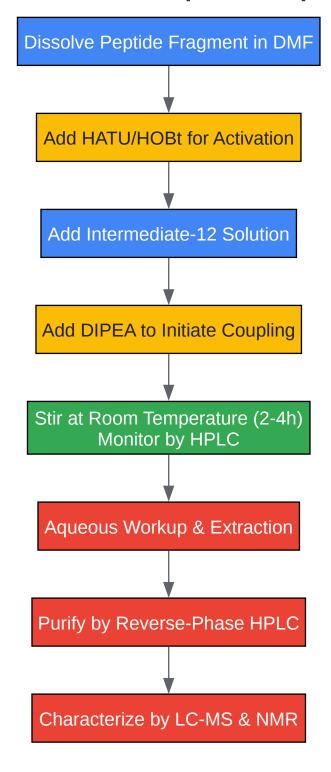




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Caption: Synthetic workflow for MMAE highlighting the role of Intermediate-12.

Experimental Workflow for Peptide Coupling





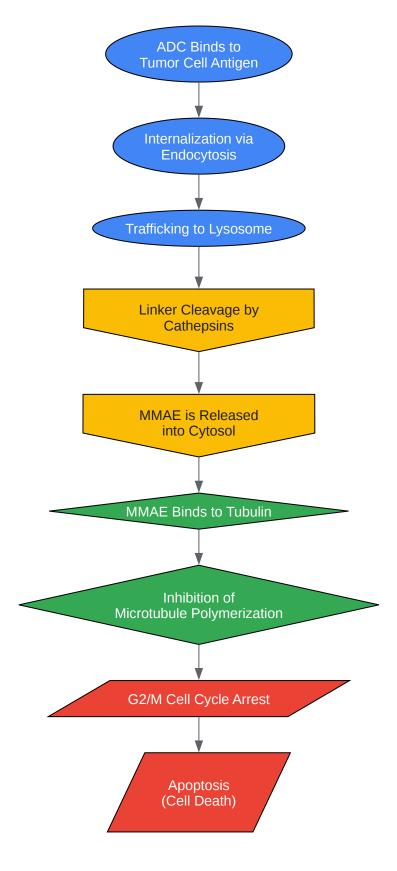
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Caption: Step-by-step experimental workflow for the peptide coupling protocol.

Mechanism of Action of MMAE

MMAE, the final product synthesized from Intermediate-12, is a potent inhibitor of tubulin polymerization.[1][2][12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]





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Caption: Signaling pathway for MMAE-induced cell death following ADC delivery.



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